molecular formula C22H17NOS B2405966 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-93-3

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Cat. No.: B2405966
CAS No.: 339013-93-3
M. Wt: 343.44
InChI Key: ADXBNDSJVPSYDJ-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is a heterocyclic compound that features a quinoline core substituted with a methoxyphenylsulfanyl group at the 2-position and a phenyl group at the 3-position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline typically involves the reaction of 2-chloro-3-phenylquinoline with 2-methoxythiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)sulfanyl]-3-methylquinoxaline
  • 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylindole
  • 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylbenzothiazole

Uniqueness

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-(2-methoxyphenyl)sulfanyl-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS/c1-24-20-13-7-8-14-21(20)25-22-18(16-9-3-2-4-10-16)15-17-11-5-6-12-19(17)23-22/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXBNDSJVPSYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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